molecular formula C17H16O3 B14560911 Methyl 2-[(3-methylphenyl)acetyl]benzoate CAS No. 61653-02-9

Methyl 2-[(3-methylphenyl)acetyl]benzoate

Cat. No.: B14560911
CAS No.: 61653-02-9
M. Wt: 268.31 g/mol
InChI Key: BCJVAIQILUZPKT-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methylphenyl)acetyl]benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the esterification process, where an alcohol reacts with a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methylphenyl)acetyl]benzoate typically involves the reaction of 3-methylphenylacetic acid with methyl benzoate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methylphenyl)acetyl]benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous NaOH or HCl can be used as reagents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Hydrolysis: 3-methylphenylacetic acid and methanol.

    Reduction: 3-methylphenylacetyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-[(3-methylphenyl)acetyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methylphenyl)acetyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then interact with various biological pathways. The aromatic ring allows for electrophilic substitution reactions, leading to the formation of bioactive derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the 3-methylphenylacetyl group.

    Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methyl group.

    Methyl 3-nitrobenzoate: Similar ester structure but with a nitro group on the aromatic ring.

Uniqueness

Methyl 2-[(3-methylphenyl)acetyl]benzoate is unique due to the presence of the 3-methylphenylacetyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

61653-02-9

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 2-[2-(3-methylphenyl)acetyl]benzoate

InChI

InChI=1S/C17H16O3/c1-12-6-5-7-13(10-12)11-16(18)14-8-3-4-9-15(14)17(19)20-2/h3-10H,11H2,1-2H3

InChI Key

BCJVAIQILUZPKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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